4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine[_{{{CITATION{{{1{4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-b-D-erythro ...](https://www.lgcstandards.com/US/en/p/TRC-A601705). This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a triazine ring[{{{CITATION{{{_2{4-Amino-1- 3,5-bis-O- (4-chlorobenzoyl)-2-deoxy-D-erythro ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pentofuranosyl structure[_{{{CITATION{{{_2{4-Amino-1- 3,5-bis-O- (4-chlorobenzoyl)-2-deoxy-D-erythro .... The key steps include:
Formation of the Pentofuranosyl Ring: This involves the cyclization of a suitable precursor to form the furanose ring[_{{{CITATION{{{_2{4-Amino-1- 3,5-bis-O- (4-chlorobenzoyl)-2-deoxy-D-erythro ....
Introduction of Chlorobenzoyl Groups: Chlorobenzoyl groups are introduced at the 3 and 5 positions of the furanose ring through esterification reactions[_{{{CITATION{{{_2{4-Amino-1- 3,5-bis-O- (4-chlorobenzoyl)-2-deoxy-D-erythro ....
Attachment of the Triazine Ring: The triazine ring is constructed and attached to the modified pentofuranosyl ring through nucleophilic substitution reactions[_{{{CITATION{{{_2{4-Amino-1- 3,5-bis-O- (4-chlorobenzoyl)-2-deoxy-D-erythro ....
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying nucleic acid interactions and modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Decitabine: A nucleoside analog used in chemotherapy.
5-Azacytidine: Another nucleoside analog with similar applications in cancer treatment.
Uniqueness: 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is unique due to its specific structural features and the presence of multiple chlorobenzoyl groups, which can influence its reactivity and biological activity.
This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific fields. Its potential in drug development and material science continues to drive research and innovation.
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Properties
IUPAC Name |
[(2R,3S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWUPSUOJPMB-MYFVLZFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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